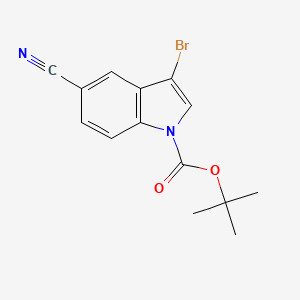

1-Boc-3-Bromo-5-cyanoindole

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-bromo-5-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLILIWVZXFTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654335 | |

| Record name | tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-12-0 | |

| Record name | 1,1-Dimethylethyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348640-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-indole-5-carbonitrile, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation of 1 Boc 3 Bromo 5 Cyanoindole

Reactions Involving the Bromine Moiety

The bromine atom at the C-3 position of the indole (B1671886) core is a key handle for introducing molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 1-Boc-3-bromo-5-cyanoindole. These reactions allow for the formation of C-C bonds, introducing aryl, alkynyl, and alkyl groups at the 3-position.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, has been successfully applied to this compound for the synthesis of 3-arylindoles. The reaction typically employs a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields.

The Sonogashira reaction , a coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct route to 3-alkynylindoles. This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide, is another effective method for forming C-C bonds at the C-3 position. This reaction offers a broad substrate scope and functional group tolerance. The versatility of the Negishi coupling allows for the introduction of various alkyl and aryl substituents.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Palladium catalyst and base | 3-Arylindoles |

| Sonogashira | Terminal alkynes | Palladium catalyst and Copper(I) co-catalyst | 3-Alkynylindoles |

| Negishi | Organozinc reagents | Palladium or Nickel catalyst | 3-Alkyl/Arylindoles |

While direct nucleophilic aromatic substitution on the electron-rich indole ring is generally challenging, the bromine at the C-3 position can undergo substitution reactions under specific conditions, often facilitated by transition metal catalysis. For instance, Buchwald-Hartwig amination can be employed to introduce amine functionalities at this position.

The Boc protecting group on the indole nitrogen can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-2 position with strong organolithium bases. While the primary focus of this section is on the bromine moiety, it is important to note that the interplay between the Boc group and potential lithiation at C-2 can influence subsequent reactions. However, direct metalation at the C-4 or C-6 positions, ortho to the bromine, is not a commonly reported strategy for this specific substrate.

Reactions Involving the Cyano Moiety

The cyano group at the C-5 position is a valuable synthetic precursor that can be converted into a variety of other functional groups.

The hydrolysis of the nitrile group in this compound can lead to the formation of either the corresponding carboxylic acid or amide, depending on the reaction conditions. Acidic or basic hydrolysis will typically yield the carboxylic acid, 1-Boc-3-bromo-1H-indole-5-carboxylic acid. Partial hydrolysis, often under controlled acidic or basic conditions or using specific catalysts, can afford the corresponding amide, 1-Boc-3-bromo-1H-indole-5-carboxamide.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Full Hydrolysis | Aqueous acid or base, heat | 1-Boc-3-bromo-1H-indole-5-carboxylic acid |

| Partial Hydrolysis | Controlled acidic/basic conditions or specific catalysts | 1-Boc-3-bromo-1H-indole-5-carboxamide |

The cyano group can be reduced to a primary amine, specifically an aminomethyl group, providing a route to 5-(aminomethyl)indole derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction converts the this compound into 1-Boc-3-bromo-5-(aminomethyl)indole.

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the indole nitrogen due to its stability and the relative ease of its removal under specific conditions. researchgate.net Its presence is crucial for modulating the reactivity of the indole ring and for directing lithiation reactions. mdpi.orgacs.org

The removal of the Boc group from the indole nitrogen is a key step in the synthesis of many indole derivatives, allowing for subsequent functionalization at the nitrogen atom.

Deprotection Strategies: The cleavage of the N-Boc group is typically achieved under acidic conditions, which exploit the lability of the tert-butyl carbamate (B1207046) to acid-catalyzed hydrolysis. researchgate.netorganic-chemistry.org However, alternative methods have been developed to accommodate sensitive substrates.

Acidic Hydrolysis: This is the most common method, utilizing strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). researchgate.net

Thermolysis: Thermal deprotection of N-Boc groups, including those on indoles, can be performed in high-boiling solvents like trifluoroethanol at elevated temperatures, offering a catalyst-free alternative. acs.org

Basic Conditions: While the Boc group is generally stable to bases, specific conditions can achieve its removal. For N-Boc protected indoles and other electron-rich heterocycles, catalytic amounts of sodium methoxide (B1231860) (NaOMe) in dry methanol at room temperature have been shown to be effective. researchgate.net

| Method | Reagents | Solvent | Temperature | Notes |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, efficient method. researchgate.netorganic-chemistry.org |

| Acidic Cleavage | Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | Widely used, generates tert-butanol (B103910) and CO2. |

| Basic Cleavage | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temperature | Selective for N-Boc on indoles/pyrroles. researchgate.net |

| Thermal Cleavage | None (Thermolysis) | Trifluoroethanol (TFE) | ~150 °C | Catalyst-free, suitable for certain substrates. acs.org |

Subsequent N-Functionalization: Once deprotected, the resulting 3-bromo-5-cyanoindole possesses a free N-H group that can be readily functionalized. Standard protocols for N-alkylation, N-acylation, and N-arylation can be employed. For instance, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

The utility of the Boc group stems from its predictable stability profile. It is robust under a wide range of conditions, allowing for selective manipulation of other functional groups within the molecule.

Stability: The N-Boc group on an indole is generally stable to nucleophilic attack, basic hydrolysis, and catalytic hydrogenation conditions. researchgate.netresearchgate.netrsc.org This orthogonality makes it compatible with other protecting groups like the base-labile Fmoc group. organic-chemistry.org

Reactivity: The primary reactivity of the Boc group is its susceptibility to acidolysis. This reaction proceeds via the formation of a stable tert-butyl cation, which then typically loses a proton to form isobutylene (B52900) or is trapped by a nucleophile. organic-chemistry.org The electron-rich nature of the indole ring can make the N-Boc group more labile under certain conditions compared to its counterpart on aliphatic amines. acs.org

| Condition Type | Reagents/Environment | Stability of N-Boc group |

| Strong Acid | TFA, HCl, H₂SO₄ | Unstable (Cleaved) researchgate.net |

| Strong Base | NaOH, KOH, LiOH | Generally Stable researchgate.net |

| Nucleophiles | Amines, Hydrazines | Stable |

| Catalytic Hydrogenation | H₂, Pd/C | Stable rsc.org |

| Oxidizing Agents | MnO₂, PCC | Generally Stable |

| Reducing Agents | LiAlH₄, NaBH₄ | Stable |

Reactions of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, and its reactivity is significantly influenced by the substituents it bears. In this compound, the Boc, bromo, and cyano groups exert strong electronic and steric effects.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, typically occurring at the electron-rich C3 position. rsc.org However, in the title compound, this position is blocked by a bromine atom. Therefore, any EAS reaction must occur at other positions on the indole ring, namely C2, C4, C6, or C7.

The reactivity towards EAS is significantly reduced due to the presence of three electron-withdrawing groups.

N-Boc group: This group is deactivating due to the electron-withdrawing nature of the carbonyl, which delocalizes the nitrogen lone pair away from the indole ring.

C3-Bromo group: Halogens are deactivating via induction but are ortho-, para-directing.

C5-Cyano group: The nitrile group is strongly deactivating and a meta-director.

The combined effect of these substituents makes the benzene (B151609) portion of the indole nucleus electron-deficient and less susceptible to electrophilic attack. Substitution, if it occurs, would be directed to the C4, C6, or C7 positions. The C5-cyano group would direct incoming electrophiles to the C4 and C6 positions (meta), while the pyrrole (B145914) ring fusion generally directs to C4 and C6. Predicting the exact regioselectivity is complex, but the C4 and C6 positions are the most likely sites for substitution, assuming a sufficiently powerful electrophile is used.

| Substituent | Position | Electronic Effect | Influence on EAS |

| -Boc | N1 | -I, -M (Electron-withdrawing) | Deactivating |

| -Br | C3 | -I, +M (Electron-withdrawing) | Deactivating, ortho/para-directing |

| -CN | C5 | -I, -M (Electron-withdrawing) | Strongly Deactivating, meta-directing |

While EAS is disfavored, the C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions. Dearomative cycloadditions are a powerful tool for creating complex, three-dimensional structures from flat aromatic precursors.

Research on substituted 3-cyanoindoles has demonstrated their ability to undergo dearomative [3+2] cycloaddition reactions. researchgate.net For example, the reaction between N-protected 3-cyanoindoles and non-stabilized azomethine ylides (generated in situ from an aldehyde and an amino acid) can yield complex spiro-pyrrolidinyl indolines. This reaction proceeds by attacking the C2-C3 bond of the indole. researchgate.net

In the case of this compound, the presence of the bromine atom at C3 would sterically and electronically influence the approach of the dipole. While it might decrease the reaction rate, it could also introduce valuable stereochemical control. The reaction would lead to a highly functionalized spirocyclic indoline (B122111) with a quaternary carbon center at the ring junction, a motif of interest in medicinal chemistry.

| Reactants | Dipole | Product Type | Key Features |

| N-Tf-3-cyanoindole | Azomethine Ylide | Spiro-pyrrolidinyl indoline | Dearomatization of indole ring researchgate.net |

| This compound (Predicted) | Azomethine Ylide | Bromo-substituted spiro-pyrrolidinyl indoline | Construction of a quaternary stereocenter |

Other cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, have also been reported for functionalized indoles, highlighting the versatility of the indole core in constructing larger ring systems. nih.govacs.org

Stereochemical Aspects of Transformations

A thorough review of scientific literature and chemical databases reveals a notable absence of specific studies focusing on the stereochemical aspects of transformations involving this compound. The existing research primarily details its use in reactions where the generation of new stereocenters or the influence of stereochemistry is not a central component of the reported outcomes.

The molecule this compound is achiral and does not possess any stereocenters. Consequently, any discussion of stereochemistry would arise from its participation in reactions that generate new chiral centers, such as asymmetric synthesis. However, there is currently no available data in the scientific literature detailing the use of this specific compound in enantioselective or diastereoselective transformations where the stereochemical outcome is controlled or analyzed.

Future research may explore the potential of this compound as a substrate in asymmetric reactions, which would then necessitate a detailed analysis of the stereochemical aspects of such transformations. Until such studies are published, this area remains unexplored.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 1-Boc-3-bromo-5-cyanoindole. These methods allow for a detailed analysis of its structure and reactivity from first principles.

The electronic structure of this compound is determined by the interplay of the indole (B1671886) core and its three substituents: the N-Boc protecting group, the bromine atom at the C3 position, and the cyano group at the C5 position.

Indole Core: The indole ring system is an aromatic heterocycle with a high electron density, particularly at the C3 position of the pyrrole (B145914) ring.

N-Boc Group: The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen is a strong electron-withdrawing group. It significantly reduces the electron density of the pyrrole ring through a resonance effect, which can influence the nucleophilicity and reactivity of the indole core.

C3-Bromo Group: The bromine atom at the C3 position is an electronegative atom that withdraws electron density via an inductive effect. However, it can also donate electron density through resonance. Its primary role in a computational context is as a leaving group in cross-coupling reactions.

C5-Cyano Group: The cyano group (-CN) at the C5 position of the benzene (B151609) ring is a potent electron-withdrawing group through both inductive and resonance effects. A study on 5-cyanoindole (B20398) revealed that this substituent significantly influences the electronic properties of the indole scaffold nih.govresearchgate.net.

Molecular orbital theory provides critical insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO: For indole derivatives, the HOMO is typically a π-orbital distributed across the indole ring system. The presence of the electron-withdrawing Boc and cyano groups is expected to lower the energy of the HOMO compared to unsubstituted indole, making the molecule less susceptible to electrophilic attack.

LUMO: The LUMO is also a π*-antibonding orbital. The electron-withdrawing substituents, particularly the cyano group, are expected to significantly lower the LUMO energy. This low-lying LUMO would be centered partially on the C-Br bond, facilitating oxidative addition in metal-catalyzed cross-coupling reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability niscpr.res.in. A smaller HOMO-LUMO gap generally implies higher reactivity. Density functional theory (DFT) studies on various indole derivatives have shown that substituents significantly modulate this gap niscpr.res.inacgpubs.org. For this compound, the gap is expected to be smaller than that of simple indoles due to the influence of the substituents.

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Indoles

| Compound | Substituent Effects | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Indole | Reference | -5.5 | -0.2 | 5.3 |

| 5-Cyanoindole | -CN (EWG) | Lowered | Lowered | Reduced |

| 1-Boc-indole | -Boc (EWG) | Lowered | Slightly Lowered | Slightly Reduced |

| This compound | Combined EWG Effects | Significantly Lowered | Significantly Lowered | Reduced |

Note: This table presents qualitative predictions based on the known electronic effects of the substituents. Actual values would require specific DFT calculations.

Mechanistic Pathway Simulations

Simulating reaction pathways using computational methods like Density Functional Theory (DFT) is crucial for understanding how this compound participates in chemical transformations, particularly in transition metal-catalyzed reactions.

DFT is a widely used computational method to investigate the mechanisms of organic reactions, including transition metal-catalyzed cross-couplings, which are common for aryl bromides like this compound chemistryjournals.netchemistryjournals.net. A typical DFT study of a Suzuki or Heck coupling reaction involving this substrate would model the key elementary steps:

Oxidative Addition: The first and often rate-determining step involves the insertion of a low-valent metal catalyst (e.g., Pd(0)) into the C3-Br bond. DFT calculations can determine the activation energy barrier for this step. The electron-deficient nature of the indole ring in the target molecule would likely make this oxidative addition step relatively facile.

Transmetalation (for Suzuki coupling): This step involves the transfer of an organic group from a boronic acid or ester to the metal center.

Reductive Elimination: The final step forms the new C-C bond and regenerates the active metal catalyst nih.gov.

DFT calculations on related N-Boc protected indoles have been used to elucidate reaction mechanisms and calculate transition state energy barriers, confirming the feasibility of proposed pathways rsc.org.

While this compound has a pre-functionalized C3 position, computational studies are vital for predicting the outcomes of reactions at other sites, such as C-H activation. The regioselectivity of indole functionalization is a complex field where theoretical studies have provided significant insight nih.gov. DFT can be used to calculate the activation energies for C-H activation at different positions (C2, C4, C6, C7).

Directing Group Effects: The Boc group, while primarily electron-withdrawing, does not typically act as a directing group for C-H activation.

Inherent Reactivity: The C2 position is generally the next most reactive site on the N-protected indole pyrrole ring after C3. However, functionalization on the benzene ring is also possible. Theoretical studies have shown that the preferred site of C-H activation can depend on the catalytic system and the reaction mechanism nih.gov. For instance, if C-H activation is the rate-determining step, functionalization often occurs on the benzene ring nih.gov.

Computational chemistry allows for the in-situ study of catalytic cycles by identifying and characterizing the structures and energies of all intermediates and transition states nih.gov. For a reaction involving this compound, DFT could model:

Catalyst-Substrate Complex: The initial coordination of the bromoindole to the metal center.

Oxidative Addition Intermediate: The resulting Pd(II) species after insertion into the C-Br bond.

Transmetalation and Reductive Elimination Transition States: The energetic barriers for the bond-forming steps.

By mapping the entire energy profile of the catalytic cycle, researchers can identify the rate-limiting step, understand how ligands on the metal catalyst influence reactivity, and rationalize the observed product distribution. Such mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient catalysts for the functionalization of complex indole systems chemistryjournals.netchemistryjournals.netscispace.com.

Structure-Activity Relationship (SAR) Studies

While specific and comprehensive public-domain Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively documented, the analysis of its structural components allows for postulations based on broader research into substituted indole derivatives. The indole scaffold is a well-known pharmacophore, and the substituents at the 1, 3, and 5 positions play a crucial role in modulating the biological activity of the resulting compounds.

The tert-butoxycarbonyl (Boc) group at position 1 is a bulky, lipophilic protecting group. In the context of SAR, N-protection of the indole ring can influence the molecule's interaction with biological targets. The Boc group can impact the compound's conformational flexibility and its ability to act as a hydrogen bond donor.

The bromine atom at the 3-position is an electron-withdrawing group that can significantly influence the electronic properties of the indole ring. Halogen atoms, such as bromine, can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The position and nature of the halogen substituent can drastically alter the biological activity of indole derivatives.

The cyano group at the 5-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can affect the molecule's polarity and its ability to interact with specific amino acid residues in a protein's active site. In SAR studies of various indole-containing compounds, the introduction of a cyano group has been shown to modulate activity, sometimes leading to a significant increase in potency. For instance, in the development of antiviral agents, the substitution at the 5-position of the indole ring with a cyano group has been explored to enhance anti-HCV activity. nih.gov

The combination of these three substituents—Boc at N1, bromo at C3, and cyano at C5—creates a unique electronic and steric profile that can be systematically modified to probe the SAR of this scaffold. For example, replacing the bromo group with other halogens or hydrogen, or altering the substituent at the 5-position, would provide valuable data on the structural requirements for a particular biological activity.

Molecular docking simulations would begin with the three-dimensional structure of a target protein, often obtained from the Protein Data Bank (PDB). The this compound molecule would then be virtually "docked" into the active site of the protein to predict its most likely binding orientation and conformation.

The predicted binding mode would be stabilized by a network of non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions could include:

Hydrophobic Interactions: The indole ring and the tert-butyl group of the Boc substituent could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: The cyano group at the 5-position could act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like arginine, lysine, or serine. The carbonyl oxygen of the Boc group could also potentially participate in hydrogen bonding.

Halogen Bonding: The bromine atom at the 3-position could form halogen bonds with electron-donating atoms, such as the oxygen or sulfur of certain amino acid side chains.

The following table illustrates a hypothetical set of interactions and their corresponding binding energies for derivatives of this compound with a hypothetical protein kinase target, based on common findings in kinase inhibitor research. researchgate.netnih.gov This data is for illustrative purposes to demonstrate the type of information generated from such studies.

| Compound | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | - | -8.5 | Hydrophobic interaction with Valine, Hydrogen bond with Serine (via Cyano group), Halogen bond with Leucine (via Bromo group) |

| Analog A | Replacement of Bromo with Chloro | -8.2 | Hydrophobic interaction with Valine, Hydrogen bond with Serine (via Cyano group), Halogen bond with Leucine (via Chloro group) |

| Analog B | Replacement of Cyano with Nitro | -7.9 | Hydrophobic interaction with Valine, Hydrogen bond with Serine (via Nitro group), Halogen bond with Leucine (via Bromo group) |

| Analog C | Replacement of Boc group with a smaller Methyl group | -7.1 | Reduced hydrophobic interaction, Hydrogen bond with Serine (via Cyano group), Halogen bond with Leucine (via Bromo group) |

These computational predictions provide a valuable starting point for the rational design of new analogs with potentially improved affinity and selectivity for a given biological target. The insights gained from such in silico studies can guide synthetic chemistry efforts to optimize the lead compound.

Advanced Applications in Chemical Synthesis

Utilization as a Key Intermediate in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

There is no information available in the reviewed scientific literature detailing the use of 1-Boc-3-bromo-5-cyanoindole as a building block in the total synthesis of natural products.

Role in Multi-Component Reactions (MCRs)

No specific instances of this compound being utilized as a reactant in multi-component reactions were found in the available literature.

Development of Novel Synthetic Methodologies

Catalyst Development and Optimization

The development of novel synthetic methodologies involving this compound primarily revolves around the optimization of palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the C-Br bond at the 3-position. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures.

Research on structurally related bromo-indoles and other bromo-heterocycles highlights the importance of catalyst selection for achieving high yields and reaction efficiency. The Suzuki-Miyaura and Sonogashira coupling reactions are prominent examples of such transformations.

Catalyst Screening for Suzuki-Miyaura Coupling: In studies involving similar 5-bromo-substituted heterocyclic compounds, various palladium catalysts have been screened to identify the most effective system. For the Suzuki coupling of bromo-indazoles with boronic acids, catalysts such as Pd(PPh₃)₄, Pd(OAc)₂/SPhos, and PdCl₂(dppf) have been evaluated. nih.gov Consistently, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) has been identified as a superior catalyst, often providing the desired coupled products in high yields within short reaction times. nih.gov This suggests its potential applicability for efficient couplings with this compound.

Conditions for Sonogashira Coupling: The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is another key transformation. For bromo-indoles, this reaction typically requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). thieme-connect.de The reactivity difference between C-Br and C-I bonds can be exploited for sequential couplings on di-halogenated indoles, demonstrating the precise control achievable through catalyst and condition selection. thieme-connect.de Recent advancements have also focused on developing copper-free Sonogashira conditions to create milder and more versatile protocols. researchgate.netnih.gov

The optimization of these catalytic systems is critical for expanding the synthetic utility of intermediates like this compound, allowing for the construction of novel compounds for various applications, including drug discovery.

| Reaction Type | Typical Catalyst | Key Features |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | High efficiency for C-C bond formation with boronic acids. nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Forms C-C bonds with terminal alkynes. thieme-connect.de |

| Copper-Free Sonogashira | Specialized Pd-Phosphine Ligand Complexes | Milder reaction conditions, broader substrate scope. nih.govmdpi.com |

Green Chemistry Approaches in its Synthesis and Transformations

Specific research detailing the application of green chemistry principles to the synthesis or transformation of this compound is not available in the reviewed literature.

Material Science Applications

Extensive searches for the application of This compound in material science did not yield any specific research findings or established uses. The current body of scientific literature does not appear to describe its incorporation into polymers, organic electronic materials, functional dyes, or sensors. While indole (B1671886) derivatives, in general, are explored in material science for their electronic and optical properties, there is no specific information available regarding the use of this particular functionalized indole in such applications.

Further investigation into the broader field of organic electronics and semiconducting materials did not reveal any direct connection to or utilization of This compound . The research in this area tends to focus on other classes of organic molecules and polymers. nih.govnih.gov Therefore, at present, there are no reportable applications of This compound in material science.

Future Research Directions and Perspectives

Exploration of Underexplored Reactivity Profiles

While the individual functional groups of 1-Boc-3-bromo-5-cyanoindole suggest a range of possible transformations, a comprehensive exploration of its reactivity profile remains a fertile ground for investigation. Future research could focus on several key areas:

Metal-Free C-H Functionalization: Investigating the direct functionalization of the C-2, C-4, C-6, and C-7 positions of the indole (B1671886) ring through metal-free C-H activation strategies would provide more atom-economical and sustainable synthetic routes.

Novel Cyclization Reactions: The cyano group can participate in various cycloaddition and annulation reactions. Exploring its reactivity with diverse reaction partners could lead to the synthesis of novel polycyclic indole derivatives with interesting biological or material properties.

Reactivity of the N-Boc Group: While primarily a protecting group, the N-Boc moiety can influence the reactivity of the indole ring and, in some cases, participate in reactions. nih.gov Investigating its role in directing regioselectivity or its potential for unconventional transformations is a worthwhile pursuit.

A summary of potential underexplored reactions is presented in Table 6.1.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Metal-Free C-H Arylation | Diaryliodonium salts, photoredox catalysis | Direct introduction of aryl groups at various positions. |

| [3+2] Cycloadditions | Azides, nitrones | Formation of novel fused heterocyclic systems. |

| N-Boc Assisted Lithiation | Strong bases (e.g., n-BuLi, s-BuLi) | Regioselective functionalization at the C-2 position. |

Development of Asymmetric Transformations

The synthesis of enantiomerically pure indole derivatives is of paramount importance in medicinal chemistry. acs.org Future research should focus on developing asymmetric transformations utilizing this compound as a key substrate.

Asymmetric Cross-Coupling Reactions: The development of chiral catalysts for asymmetric Suzuki, Negishi, or Stille couplings at the C-3 position would provide access to a wide range of axially chiral biaryl indoles or indoles with a stereogenic center at the point of coupling.

Enantioselective Functionalization of the Cyano Group: Exploring catalytic asymmetric additions to the cyano group could lead to the formation of chiral amines or other nitrogen-containing functionalities.

Catalytic Asymmetric Dearomatization: The dearomatization of indoles is a powerful strategy for the synthesis of complex three-dimensional scaffolds. nih.gov Developing catalytic asymmetric dearomatization reactions of this compound would open doors to novel chiral indolines and spirocyclic compounds.

Table 6.2 highlights potential asymmetric transformations.

| Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Suzuki Coupling | Chiral phosphine ligands (e.g., BINAP, Josiphos) | Axially chiral 3-arylindoles |

| Enantioselective Reduction of Cyano Group | Chiral reducing agents (e.g., chiral boranes) | Chiral primary amines |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives) | Indoles with chiral side chains |

Integration with Flow Chemistry and Automation

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.orgnih.gov The integration of flow chemistry and automation in the synthesis and functionalization of this compound represents a significant area for future development.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would enable safer and more efficient large-scale production.

Automated Sequential Functionalization: Automated flow systems can be designed to perform multi-step reaction sequences without the need for intermediate purification. rsc.org This could be applied to the sequential functionalization of the C-3 and C-5 positions of the indole core.

In-line Reaction Monitoring and Optimization: The integration of in-line analytical techniques (e.g., NMR, IR) would allow for real-time monitoring and rapid optimization of reaction conditions in a flow setup.

Application in Targeted Synthesis of Functional Materials

The electronic properties imparted by the cyano group suggest that derivatives of this compound could find applications in materials science.

Organic Electronics: The electron-withdrawing nature of the cyano group can lower the LUMO energy level of conjugated molecules, making them suitable for use as n-type semiconductors in organic thin-film transistors (OTFTs) or as electron acceptors in organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The indole scaffold is a common component of fluorescent molecules. Modification of the electronic properties through the cyano group and further functionalization could lead to the development of novel fluorescent probes for detecting specific analytes or for use in bioimaging.

Nonlinear Optical (NLO) Materials: Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, can exhibit significant NLO properties. The 5-cyanoindole (B20398) core could serve as a key component in the design of new N-LO chromophores.

Table 6.3 outlines potential applications in functional materials.

| Material Type | Key Structural Feature | Potential Application |

| n-type Semiconductor | Extended π-conjugation with the 5-cyanoindole core | Organic thin-film transistors (OTFTs) |

| Fluorescent Probe | Donor-acceptor architecture | Chemical sensors, bioimaging |

| NLO Chromophore | Push-pull electronic structure | Optical communications, data storage |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental design.

Prediction of Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as to rationalize the regioselectivity of various reactions. rsc.org This can help in designing more efficient and selective synthetic routes.

Modeling of Electronic and Optical Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of novel derivatives, aiding in the design of new functional materials with desired photophysical properties.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the transition states and intermediates of complex reaction pathways, helping to understand and optimize reaction conditions. For instance, modeling the catalytic cycle of a cross-coupling reaction can help in selecting the optimal ligand and reaction parameters.

常见问题

Q. Intermediate

- Bromo group (C3) : Susceptible to Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Pd catalysis) or nucleophilic substitution with amines/thiols.

- Cyano group (C5) : Convertible to carboxylic acids (acidic hydrolysis) or tetrazoles (click chemistry with NaN₃).

- Boc group : Removable under acidic conditions (TFA/DCM) to expose the NH for further alkylation/acylation.

Optimize reaction conditions using inert atmospheres (Ar/N₂) and anhydrous solvents to prevent side reactions .

How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Q. Intermediate

- Triangulation : Cross-validate using multiple techniques (e.g., compare experimental H/C NMR with DFT-calculated chemical shifts).

- Dynamic effects : Consider rotameric equilibria or solvent interactions that may cause discrepancies.

- Crystallographic validation : Resolve ambiguities by correlating SC-XRD bond lengths/angles with computational models (e.g., Gaussian or ORCA) .

What strategies are effective for studying the biological activity of this compound derivatives?

Q. Advanced

- Targeted libraries : Synthesize analogs with variations at C3 (bromo → aryl/heteroaryl) and C5 (cyano → tetrazole/carboxamide) to probe structure-activity relationships (SAR).

- Enzyme assays : Test inhibitory activity against kinases or cytochrome P450 isoforms, leveraging indole’s role as a scaffold in drug discovery .

- Solubility optimization : Introduce hydrophilic groups (e.g., sulfonamides) while retaining Boc protection to balance bioavailability.

How can contradictory biological assay results (e.g., IC₅₀ variability) be addressed?

Q. Advanced

- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 8-point curves) to improve IC₅₀ reliability.

- Off-target profiling : Use proteome-wide screens (e.g., kinome profiling) to identify non-specific interactions.

- Metabolic stability : Assess compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

What computational methods support the design of this compound analogs?

Q. Advanced

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases).

- QSAR modeling : Train models on analog libraries to predict logP, pKa, and ADMET properties.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at bromo/cyano sites .

Q. Tables for Reference

| Analytical Data for this compound |

|---|

| Molecular Formula |

| Molecular Weight |

| Purity (HPLC) |

| Melting Point |

| Key IR Bands |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。